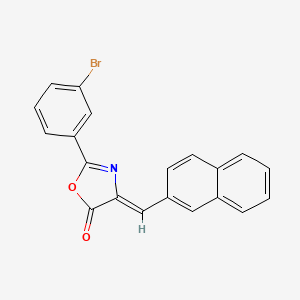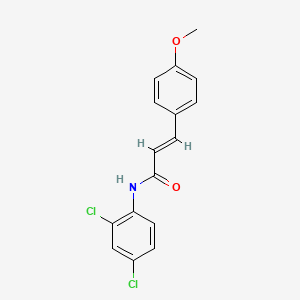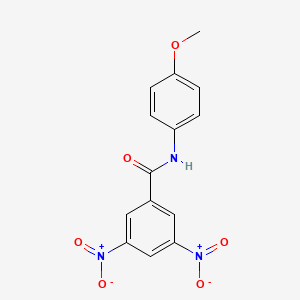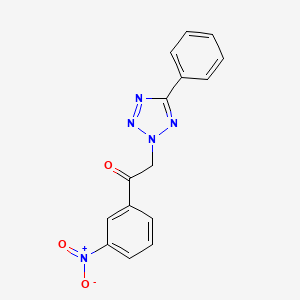
(4Z)-2-(3-bromophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a bromophenyl group and a naphthylmethylidene group attached to an oxazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4Z)-2-(3-Bromphenyl)-4-(Naphthalen-2-ylmethyliden)-1,3-oxazol-5(4H)-on beinhaltet typischerweise die Kondensation von 3-Brombenzaldehyd mit 2-Naphthylamin in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das resultierende Zwischenprodukt wird dann mit einem Dehydratisierungsmittel wie Phosphorylchlorid cyclisiert, um den Oxazolring zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
(4Z)-2-(3-Bromphenyl)-4-(Naphthalen-2-ylmethyliden)-1,3-oxazol-5(4H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Bromphenylgruppe kann an nucleophilen Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Ethanol.
Substitution: Amine in Gegenwart einer Base wie Triethylamin.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (4Z)-2-(3-Bromphenyl)-4-(Naphthalen-2-ylmethyliden)-1,3-oxazol-5(4H)-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuer Verbindungen.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht. Sie kann antimikrobielle, antifungale oder krebshemmende Eigenschaften aufweisen und ist somit ein Kandidat für die Arzneimittelentwicklung.
Medizin
In der Medizin wird (4Z)-2-(3-Bromphenyl)-4-(Naphthalen-2-ylmethyliden)-1,3-oxazol-5(4H)-on auf sein therapeutisches Potenzial untersucht. Es kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und zur Behandlung verschiedener Krankheiten beitragen.
Industrie
In der Industrie kann diese Verbindung als Zwischenprodukt bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden. Ihre Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.
Wirkmechanismus
Der Wirkmechanismus von (4Z)-2-(3-Bromphenyl)-4-(Naphthalen-2-ylmethyliden)-1,3-oxazol-5(4H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu der gewünschten biologischen Wirkung führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized oxazole derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl and naphthylmethylidene groups may interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (4Z)-2-(3-Chlorphenyl)-4-(Naphthalen-2-ylmethyliden)-1,3-oxazol-5(4H)-on
- (4Z)-2-(3-Fluorphenyl)-4-(Naphthalen-2-ylmethyliden)-1,3-oxazol-5(4H)-on
- (4Z)-2-(3-Methylphenyl)-4-(Naphthalen-2-ylmethyliden)-1,3-oxazol-5(4H)-on
Einzigartigkeit
Die Einzigartigkeit von (4Z)-2-(3-Bromphenyl)-4-(Naphthalen-2-ylmethyliden)-1,3-oxazol-5(4H)-on liegt in der Gegenwart der Bromphenylgruppe, die eine spezifische Reaktivität und biologische Aktivität verleiht. Im Vergleich zu seinen Analoga mit unterschiedlichen Substituenten kann diese Verbindung unterschiedliche chemische und biologische Eigenschaften aufweisen, was sie für gezielte Forschung und Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C20H12BrNO2 |
|---|---|
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
(4Z)-2-(3-bromophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H12BrNO2/c21-17-7-3-6-16(12-17)19-22-18(20(23)24-19)11-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H/b18-11- |
InChI-Schlüssel |
JRXFLEPBYPBHIO-WQRHYEAKSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)Br |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692470.png)

![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)


![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11692517.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)
